molecular formula C18H23NO B8815318 N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine

N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine

Cat. No.: B8815318
M. Wt: 269.4 g/mol
InChI Key: UCPQMRYBCNDVHU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N,N-dimethyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine

InChI

InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)20-18(13-14-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3

InChI Key

UCPQMRYBCNDVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(CCN(C)C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting an alkoxide of N,N-dimethyl-3-phenyl-3-hydroxypropylamine) with 2-fluorotoluene in 1,3-dimethyl-2-imidazolidinone to give N,N-dimethyl-3-(2-methylphenoxy)-3-phenylpropylamine;
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alkoxide
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Synthesis routes and methods II

Procedure details

In Reaction Scheme B, step a, a nucleophilic aromatic displacement, the alkoxide of an alcohol of formula (1) in which G is methyl or hydrogen, N,N-dimethyl-3-phenyl-3-hydroxypropylamine where G is methyl or N-methyl-3-phenyl-3-hydroxypropylamine where G is hydrogen, is contacted with a 2-fluorotoluene (the compound of formula (2)) in 1,3-dimethyl-2-imidazolidinone or N-methylpyrrolidinone to give the compound of formula (3), N,N-dimethyl-3-(2-methylphenoxy)-3-phenylpropylamine, or the compound of formula (4), N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine; respectively.
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alkoxide
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alcohol
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[Compound]
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methyl or N-methyl-3-phenyl-3-hydroxypropylamine
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Synthesis routes and methods III

Procedure details

A mixture of N,N-dimethyl-3-hydroxy-3-phenylpropylamine (0.9 g, 5 mmol), 2-iodotoluene (1.31 g, 6 mmol), cuprous iodide (0.2 g) and cesium carbonate (1.8 g, 5.5 mmol) was stirred under nitrogen at 130° C. until the reaction was complete as determined by 1H NMR. The reaction mixture was cooled to room temperature, diluted with methyl t-butyl ether (10 mL), filtered, and rinsed with more methyl t-butyl ether. The filtrate was extracted with diluted hydrochloric acid solution and the aqueous layer was washed with more methyl t-butyl ether. The aqueous was adjusted to pH>10 by the addition of sodium hydroxide solution, then extracted with methyl t-butyl ether twice. The combined extracts were washed with water and then evaporated to dryness to give 1.2 g of N,N-dimethyl-3-(2-methylphenoxy)-3-phenylpropylamine as a light yellow oil. 1H NMR (CDCl3) δ 7.45-7.2 (m, 5H), 7.12 (d, J=6.8 Hz, 1H), 7.0 (dd, J=8.0, 7.6 Hz, 1H), 6.78 (dd, J=8.4, 6.8 Hz, 1H), 6.63 (d, J=8.1 Hz, 1H), 5.24 (dd, J=8.1, 4.8 Hz, 1H), 2.46 (t, J=7.3 Hz, 2H), 2.33 (s, 3H), 2.24 (s, 6H), 2.3-2.1 (m, 1H), 2.05-1.9 (m, 1H).
Quantity
0.9 g
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1.31 g
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reactant
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[Compound]
Name
cuprous iodide
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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